molecular formula C17H25N3O5 B1662536 Zoleprodolol CAS No. 158599-53-2

Zoleprodolol

Cat. No.: B1662536
CAS No.: 158599-53-2
M. Wt: 351.4 g/mol
InChI Key: NXTODQHJOKDVFU-UHFFFAOYSA-N
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Description

Zoleprodolol is a chemical compound developed as an adrenoreceptor antagonist. It is primarily used in research settings and has not been widely adopted for clinical use. The compound’s molecular formula is C17H25N3O5, and it has a molecular weight of 351.403 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zoleprodolol involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the oxadiazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the tert-butylamino group: This step involves the reaction of the intermediate with tert-butylamine.

    Final assembly: The final product is obtained by coupling the intermediate with the appropriate phenoxypropanol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.

    Purification processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Zoleprodolol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.

Scientific Research Applications

Zoleprodolol has several applications in scientific research, including:

    Chemistry: Used as a model compound to study adrenoreceptor antagonism and related chemical reactions.

    Biology: Investigated for its potential effects on biological systems, particularly in receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, although it has not been widely adopted in clinical settings.

    Industry: Used in the development of new chemical entities and as a reference compound in analytical studies.

Mechanism of Action

Zoleprodolol exerts its effects by binding to adrenoreceptors, thereby blocking the action of endogenous catecholamines. This leads to a decrease in the physiological responses mediated by these receptors. The molecular targets include alpha and beta adrenoreceptors, and the pathways involved are related to the inhibition of adrenergic signaling .

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another adrenoreceptor antagonist with a similar mechanism of action but different chemical structure.

    Atenolol: A selective beta-blocker with distinct pharmacokinetic properties.

    Metoprolol: Similar to Atenolol but with different metabolic pathways.

Uniqueness

Zoleprodolol is unique in its specific structural features, particularly the oxadiazole ring and the tert-butylamino group, which contribute to its distinct pharmacological profile. Its unique structure allows for specific interactions with adrenoreceptors that differ from other similar compounds.

Properties

CAS No.

158599-53-2

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15/h5-8,12,18,21H,9-11H2,1-4H3

InChI Key

NXTODQHJOKDVFU-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O

Appearance

Solid powder

Synonyms

Zoleprodolol; 1-(tert-butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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